2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran ring substituted with a methyl group at the 5-position and an acetamide group linked to a 4-methylbenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the benzofuran ring via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the 4-Methylbenzyl Moiety: The final step involves the nucleophilic substitution reaction between the acetamide derivative and 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound is investigated for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the 4-methylbenzyl moiety.
N-(4-methylbenzyl)acetamide: Lacks the benzofuran ring.
2-(1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide: Lacks the methyl group at the 5-position of the benzofuran ring.
Uniqueness
2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is unique due to the presence of both the benzofuran ring and the 4-methylbenzyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19NO2/c1-13-3-6-15(7-4-13)11-20-19(21)10-16-12-22-18-8-5-14(2)9-17(16)18/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
YZIHICDUGVNYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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